molecular formula C22H12N2 B091319 3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene CAS No. 16566-64-6

3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene

Cat. No.: B091319
CAS No.: 16566-64-6
M. Wt: 304.3 g/mol
InChI Key: FZCBKDCBHRBVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE is a complex organic compound with the molecular formula C₂₂H₁₂N₂. It is also known by other names such as 3,14-Diazabenzo(d,l)pyrene and 1,12-Diazadibenzo(a,i)pyrene . This compound is characterized by its unique structure, which includes two quinoline units fused with a naphthalene ring system. It has a molecular weight of 304.344 g/mol and a boiling point of 577.9°C at 760 mmHg .

Preparation Methods

The synthesis of NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the fused ring system . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include the DNA double helix, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE is unique due to its fused ring structure, which imparts specific chemical and physical properties. Similar compounds include:

These compounds share structural similarities but differ in their specific arrangements and functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

16566-64-6

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene

InChI

InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H

InChI Key

FZCBKDCBHRBVNQ-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6

Canonical SMILES

C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6

Key on ui other cas no.

16566-64-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.